molecular formula C10H10N2 B1601949 1,2,3,4-Tetrahydroquinoline-8-carbonitrile CAS No. 50741-37-2

1,2,3,4-Tetrahydroquinoline-8-carbonitrile

Cat. No. B1601949
CAS RN: 50741-37-2
M. Wt: 158.2 g/mol
InChI Key: JUJMLCBLUFHZJG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-8-carbonitrile (THQ-CN) is a synthetic compound derived from quinoline and carbonitrile. It is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiology. THQ-CN is a versatile compound for laboratory experiments due to its low toxicity, high solubility, and low cost.

Scientific Research Applications

Antioxidant and Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline is used as an antioxidant and corrosion inhibitor . It is an active component in various dyes .

Anticancer Agent

Quinoline derivatives, including 1,2,3,4-tetrahydroquinoline, have been found to have anticancer properties . Specifically, 1,2,3,4-tetrahydroquinoline derivatives have been identified as RORγ inverse agonists against prostate cancer .

Antimalarial Agent

Quinoline derivatives are known to have antimalarial properties . They have been used in the development of new therapeutic agents .

Antibacterial and Antifungal Agent

Quinoline has been found to have antibacterial and antifungal activities . This suggests that 1,2,3,4-tetrahydroquinoline may also have similar properties.

Anti-inflammatory and Analgesic Agent

Quinoline has anti-inflammatory and analgesic activities . Therefore, 1,2,3,4-tetrahydroquinoline may also be used in these applications.

Neurodegenerative Diseases Treatment

1,2,3,4-Tetrahydroquinoline-2,2,4-trione oximes have been developed that act as antagonists of NDMA in glycine receptors and are used as agents against neurodegenerative diseases, such as Alzheimer’s disease .

Antiviral and Anti-HIV Agent

Compounds containing a [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is similar to 1,2,3,4-tetrahydroquinoline, have been found to show antiviral and anti-HIV activities .

Hypoglycemic Agent

Compounds containing a [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is similar to 1,2,3,4-tetrahydroquinoline, have been found to have hypoglycemic activities .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJMLCBLUFHZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C#N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559715
Record name 1,2,3,4-Tetrahydroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-8-carbonitrile

CAS RN

50741-37-2
Record name 1,2,3,4-Tetrahydro-8-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50741-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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